![molecular formula C119H180N32O33 B585486 (D-Val22)-Big Endothelin-1 fragment (16-38) (human) CAS No. 158884-64-1](/img/structure/B585486.png)
(D-Val22)-Big Endothelin-1 fragment (16-38) (human)
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Overview
Description
“(D-Val22)-Big Endothelin-1 fragment (16-38) (human)” is a variant of the human big endothelin-1 analog . It is used to inhibit endothelin-converting enzyme activity . The amino acid sequence of this fragment is His-Leu-Asp-Ile-Ile-Trp-D-Val-Asn-Thr-Pro-Glu-His-Val-Val-Pro-Tyr-Gly-Leu-Gly-Ser-Pro-Arg-Ser .
Molecular Structure Analysis
The molecular weight of “(D-Val22)-Big Endothelin-1 fragment (16-38) (human)” is 2620.97 . The molecular formula is C122H178N32O33 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(D-Val22)-Big Endothelin-1 fragment (16-38) (human)” include a molecular weight of 2620.97 and a molecular formula of C122H178N32O33 . It is available in lyophilized form and should be stored at -20°C or below . It should also be protected from light .Scientific Research Applications
Cerebral Vasospasm Prevention
The peptide has been studied for its potential to inhibit endothelin-converting enzyme (ECE) activity, which could offer a new approach to preventing cerebral vasospasm after subarachnoid hemorrhage (SAH). This is significant because cerebral vasospasm is a complication that can lead to morbidity and mortality in patients with SAH .
Endothelin-Converting Enzyme Inhibition
In vitro studies have shown that (D-Val22)-Big Endothelin-1 fragment can inhibit the transformation of big endothelin-1 to vasoactive endothelin-1, which is a crucial step in the pathway leading to vasoconstriction . This suggests a potential application in conditions where vasoconstriction is detrimental.
Pharmacological Research
This peptide fragment is used in pharmacological research to study the biochemical nature of cerebrovascular ECE activity. It helps in understanding the functional differences in ECE activity between the endothelium and the smooth muscle layer of blood vessels .
Biochemical Studies
The fragment is utilized in biochemical studies to investigate the effects of potential ECE inhibitors on isometric contractions induced by big endothelin-1 in isolated rat basilar arteries .
Vascular Health Research
Research involving (D-Val22)-Big Endothelin-1 fragment contributes to a broader understanding of vascular health, particularly in the context of endothelial function and the role of endothelins in vasoconstriction and blood pressure regulation .
Therapeutic Agent Development
The inhibitory effect of the peptide on ECE activity indicates its potential as a therapeutic agent. It could be developed into a drug that prevents the conversion of big endothelin-1 to endothelin-1, thereby reducing the risk of conditions associated with excessive vasoconstriction .
Receptor Subtype Discrimination
The fragment has been shown to discriminate between the two ET receptor subtypes, ETA and ETB, which is valuable for the development of selective receptor antagonists or agonists for therapeutic purposes .
Molecular Interaction Studies
It serves as a tool for studying molecular interactions between endothelins and their receptors, which is fundamental for the development of drugs targeting the endothelin system .
Mechanism of Action
Target of Action
The primary target of the (D-Val22)-Big Endothelin-1 fragment (16-38) (human) is the Endothelin-Converting Enzyme (ECE) . ECE is responsible for the conversion of Big Endothelin-1 (Big ET-1) to vasoactive Endothelin-1 (ET-1) .
Mode of Action
The (D-Val22)-Big Endothelin-1 fragment (16-38) (human) acts as an inhibitor of ECE . By inhibiting ECE, it prevents the transformation of Big ET-1 to vasoactive ET-1 . This inhibition disrupts the normal function of ECE, leading to changes in the downstream effects of ET-1.
Biochemical Pathways
The inhibition of ECE by (D-Val22)-Big Endothelin-1 fragment (16-38) (human) affects the Endothelin signaling pathway . This pathway is crucial for various physiological processes, including vasoconstriction. By inhibiting the conversion of Big ET-1 to ET-1, the compound reduces the vasoconstrictive effects of ET-1 .
Result of Action
The inhibition of ECE by (D-Val22)-Big Endothelin-1 fragment (16-38) (human) leads to a decrease in the production of ET-1 . This results in a reduction of vasoconstriction, which can be beneficial in conditions such as cerebral vasospasm after subarachnoid hemorrhage .
properties
IUPAC Name |
4-[[1-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[1-[2-[[1-[[2-[[1-[[2-[[1-[2-[[5-carbamimidamido-1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H180N32O33/c1-16-62(13)95(147-114(179)96(63(14)17-2)146-107(172)81(47-91(161)162)138-103(168)76(41-58(5)6)136-98(163)71(120)44-67-49-124-55-130-67)113(178)140-78(43-66-48-127-72-25-19-18-24-70(66)72)104(169)143-92(59(7)8)111(176)141-80(46-87(121)156)106(171)148-97(64(15)154)117(182)151-39-23-28-85(151)109(174)135-74(34-35-90(159)160)102(167)137-79(45-68-50-125-56-131-68)105(170)144-93(60(9)10)112(177)145-94(61(11)12)116(181)150-38-22-29-86(150)110(175)139-77(42-65-30-32-69(155)33-31-65)100(165)129-51-88(157)132-75(40-57(3)4)99(164)128-52-89(158)133-82(53-152)115(180)149-37-21-27-84(149)108(173)134-73(26-20-36-126-119(122)123)101(166)142-83(54-153)118(183)184/h18-19,24-25,30-33,48-50,55-64,71,73-86,92-97,127,152-155H,16-17,20-23,26-29,34-47,51-54,120H2,1-15H3,(H2,121,156)(H,124,130)(H,125,131)(H,128,164)(H,129,165)(H,132,157)(H,133,158)(H,134,173)(H,135,174)(H,136,163)(H,137,167)(H,138,168)(H,139,175)(H,140,178)(H,141,176)(H,142,166)(H,143,169)(H,144,170)(H,145,177)(H,146,172)(H,147,179)(H,148,171)(H,159,160)(H,161,162)(H,183,184)(H4,122,123,126) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXASSAGAFULBLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CNC=N8)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H180N32O33 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2586.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-DL-His-DL-Leu-DL-Asp-DL-xiIle-DL-xiIle-DL-Trp-DL-Val-DL-Asn-DL-xiThr-DL-Pro-DL-Glu-DL-His-DL-Val-DL-Val-DL-Pro-DL-Tyr-Gly-DL-Leu-Gly-DL-Ser-DL-Pro-DL-Arg-DL-Ser-OH |
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